1,3,4,6,7,9-Hexachlorodibenzofuran

Overview

Description

1,3,4,6,7,9-Hexachlorodibenzofuran is a member of the chlorinated dibenzofurans family, which are organic compounds containing two or more chlorine atoms attached to a dibenzofuran moiety . These compounds are known for their environmental persistence and potential toxic effects. They are not deliberately produced by industry but are often found as unwanted by-products in processes involving chlorinated compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4,6,7,9-Hexachlorodibenzofuran can be synthesized through various chlorination processes involving dibenzofuran. The chlorination typically occurs under controlled conditions using chlorine gas or other chlorinating agents. The reaction conditions, such as temperature and solvent, are carefully managed to ensure the selective chlorination at the desired positions on the dibenzofuran ring .

Industrial Production Methods

Industrial production of this compound is not common due to its toxic nature. it can be produced inadvertently during the manufacture of other chlorinated compounds, such as polychlorinated biphenyls (PCBs) and during the incineration of chlorinated organic materials .

Chemical Reactions Analysis

Types of Reactions

1,3,4,6,7,9-Hexachlorodibenzofuran undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form more chlorinated derivatives or other oxygen-containing functional groups.

Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated dibenzofurans.

Substitution: Chlorine atoms on the dibenzofuran ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more highly chlorinated dibenzofurans, while reduction can produce less chlorinated derivatives .

Scientific Research Applications

1,3,4,6,7,9-Hexachlorodibenzofuran is primarily used in scientific research to study its toxicological effects and environmental behavior. It serves as a model compound for understanding the behavior of chlorinated dibenzofurans in the environment and their impact on human health . Research applications include:

Environmental Chemistry: Studying the persistence and degradation of chlorinated dibenzofurans in various environmental matrices.

Toxicology: Investigating the toxic effects of chlorinated dibenzofurans on living organisms.

Analytical Chemistry: Developing methods for the detection and quantification of chlorinated dibenzofurans in environmental samples.

Mechanism of Action

1,3,4,6,7,9-Hexachlorodibenzofuran exerts its effects primarily through binding to the aryl hydrocarbon receptor (AhR). This receptor, when activated, binds to the xenobiotic response element (XRE) promoter region of genes, leading to the activation of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . This activation mediates various biochemical and toxic effects, including alterations in cell-cycle regulation and induction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

- 1,2,3,4,7,8-Hexachlorodibenzofuran

- 1,2,3,6,7,8-Hexachlorodibenzofuran

- 1,2,3,7,8,9-Hexachlorodibenzofuran

- 2,3,4,6,7,8-Hexachlorodibenzofuran

Uniqueness

1,3,4,6,7,9-Hexachlorodibenzofuran is unique due to its specific chlorination pattern, which influences its chemical reactivity and toxicological properties. The position of chlorine atoms affects the compound’s ability to bind to the aryl hydrocarbon receptor and its subsequent biological effects .

Biological Activity

1,3,4,6,7,9-Hexachlorodibenzofuran (HxCDF) is a member of the polychlorinated dibenzofuran (PCDF) family, known for its significant biological activity primarily through its interaction with the aryl hydrocarbon receptor (AhR). This compound is produced as a by-product in various industrial processes and is recognized for its toxicological effects, including endocrine disruption and potential carcinogenicity. This article explores the biological activity of HxCDF through detailed research findings, case studies, and data tables.

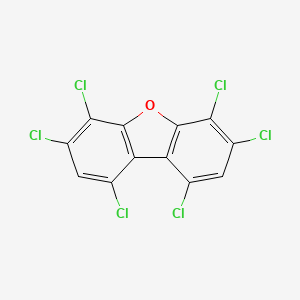

- Chemical Formula : C12H2Cl6O

- Molecular Weight : 374.86 g/mol

- Structure : Six chlorine atoms are substituted on a dibenzofuran backbone.

HxCDF exerts its biological effects primarily by binding to the AhR. Upon activation, this receptor translocates to the nucleus and initiates the transcription of genes involved in xenobiotic metabolism, particularly cytochrome P450 enzymes such as CYP1A1 and CYP1A2. This process can lead to various toxicological outcomes:

- Induction of oxidative stress

- Alteration of gene expression related to detoxification

- Disruption of hormonal signaling pathways

Biological Activity Overview

The biological activity of HxCDF has been documented through various studies highlighting its toxic effects on different biological systems.

Table 1: Summary of Biological Effects Induced by HxCDF

| Effect | Description |

|---|---|

| Endocrine Disruption | Alters hormone levels and disrupts endocrine functions in vertebrates. |

| Carcinogenic Potential | Associated with increased incidences of tumors in animal models. |

| Immunotoxicity | Suppresses immune responses in exposed organisms. |

| Developmental Toxicity | Affects fetal development and growth in animal studies. |

Case Studies

Case Study 1: Carcinogenicity in Rodents

A study conducted on mice treated with HxCDF showed a significant increase in skin papillomas following exposure to -methyl--nitro-N'*-nitrosoguanidine (MNNG). The incidence of liver cancer was also elevated after long-term exposure to HxCDF, indicating its potential carcinogenic effects .

Case Study 2: Endocrine Disruption

Research highlighted that exposure to HxCDF resulted in altered thyroid hormone levels in rats, demonstrating its ability to disrupt endocrine functions. The study measured hormone levels pre- and post-exposure and reported significant deviations from control groups .

Environmental Impact

HxCDF is not only a concern for human health but also poses risks to environmental ecosystems. Its persistence and bioaccumulation potential make it a significant pollutant.

Table 2: Bioaccumulation Factors (BAF) for HxCDF

| Organism Type | Bioaccumulation Factor (BAF) |

|---|---|

| Fish | 5,000 |

| Aquatic Invertebrates | 3,000 |

| Terrestrial Mammals | 2,500 |

Research Findings

Recent studies have focused on the toxicokinetics of HxCDF, revealing that it has longer half-lives in humans compared to experimental animals. This finding underscores the importance of understanding human exposure risks associated with environmental contamination .

Properties

IUPAC Name |

1,3,4,6,7,9-hexachlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O/c13-3-1-5(15)9(17)11-7(3)8-4(14)2-6(16)10(18)12(8)19-11/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURXXOIFVABBPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C(=C1Cl)Cl)OC3=C2C(=CC(=C3Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075274 | |

| Record name | Dibenzofuran, 1,3,4,6,7,9-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92341-05-4 | |

| Record name | 1,3,4,6,7,9-Hexachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092341054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofuran, 1,3,4,6,7,9-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4,6,7,9-HEXACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2S6MP18YC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.